1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzylthioether scaffold with fluorine and chlorine substituents. Its molecular formula is C₁₃H₈ClF₂S, and its structural complexity arises from the sulfanylmethyl (-SCH₂-) bridge connecting two fluorinated aromatic rings. The compound’s substitution pattern—fluorine at the para position of the primary benzene ring and a 3-chloro-4-fluoro group on the attached phenylthio moiety—imparts distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-[(4-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-7-11(5-6-13(12)16)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKFLQQJROLVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 3-chloro-4-fluorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the sulfanylmethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified sulfanylmethyl derivatives.
Scientific Research Applications
1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfanylmethyl group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on isotopic masses.
Key Observations:
Halogenation Patterns: The target compound’s 3-chloro-4-fluorophenyl group introduces greater steric and electronic complexity compared to simpler analogs like 1-fluoro-4-(methylsulfonyl)benzene . The chlorine atom at the meta position may hinder rotational freedom around the sulfanylmethyl bridge, affecting conformational stability.
Sulfur Oxidation State :
- Sulfanylmethyl (-SCH₂-) groups (as in the target compound) are less polarizable than sulfonyl (-SO₂-) analogs , impacting solubility and reactivity. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, which could influence aromatic electrophilic substitution pathways.
Spectroscopic Signatures :
- While NMR data for the target compound are unavailable, analogs like 1-fluoro-4-(methylsulfinyl)benzene show distinct ¹³C NMR shifts (e.g., 164.3 ppm for fluorinated carbons), suggesting similar deshielding effects in the target structure.
Biological Activity
1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound characterized by the presence of fluorine, chlorine, and sulfur atoms within its structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula of this compound is with a molecular weight of approximately 252.735 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.
The compound exhibits notable physical properties:
- Melting Point : 36°C
- Boiling Point : 345.5°C at 760 mmHg
These properties influence its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The structural components, particularly the halogen substituents and sulfanylmethyl group, are believed to enhance binding affinity to target proteins, potentially modulating their activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also act as a tyrosinase inhibitor, which is significant in the context of skin pigmentation disorders and neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies indicating that derivatives with similar structures can inhibit the growth of various pathogens. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity against tyrosinase, suggesting a broader application in antimicrobial drug development .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | Different substitution pattern on the benzene ring | |
| 1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene | Additional halogen atoms affecting reactivity | |
| 1-Chloro-4-fluorobenzene | Simpler structure with only halogen substituents | |
| 2-Chlorobenzotrifluoride | Contains trifluoromethyl group instead of sulfanylmethyl |
The unique combination of halogen atoms and the sulfanylmethyl group in this compound contributes to its distinct chemical reactivity and potential biological activity compared to simpler halogenated compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing new compounds incorporating the 3-chloro-4-fluorophenyl fragment into various chemotypes. These investigations aim to identify novel tyrosinase inhibitors with enhanced potency compared to existing agents . Docking analyses have supported these findings, indicating that specific structural features significantly influence inhibitory activity against tyrosinase.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For the sulfanylmethyl (-SCH₂-) linkage, a thiol group (e.g., 3-chloro-4-fluorobenzenethiol) can react with a fluorinated benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis. Evidence from analogous sulfanyl syntheses suggests FeCl₃ catalysis enhances electrophilic substitution efficiency . Yield improvements (>70%) are achievable via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol intermediate .
Advanced: How does the electronic interplay between the sulfanylmethyl group and adjacent substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The sulfanylmethyl group acts as an electron-donating moiety via hyperconjugation, activating the para position of the fluorobenzene ring. However, steric hindrance from the 3-chloro-4-fluorophenyl group may redirect electrophiles to meta positions. Computational studies (e.g., DFT calculations) can map charge distribution, while experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) reveals regioselectivity trends . Contrasting results from similar fluorinated sulfonyl compounds (e.g., 1-Fluoro-4-(phenylsulfonyl)benzene ) highlight the need for comparative kinetic studies to resolve discrepancies .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns and chlorine’s deshielding effects). ¹⁹F NMR quantifies fluorinated environments .
- Mass Spectrometry (HRMS): Validates molecular weight (C₁₃H₈ClF₂S) and isotopic patterns for Cl/F .
- X-ray Crystallography: Resolves steric clashes and confirms dihedral angles between aromatic rings, as demonstrated in structurally related sulfonamide derivatives .
- HPLC-PDA: Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: How can computational modeling predict the compound’s potential as a kinase inhibitor, and what experimental assays validate these predictions?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations model interactions with kinase ATP-binding pockets, focusing on sulfanylmethyl’s hydrogen-bonding capacity. Free energy calculations (MM-PBSA) assess binding affinity . Experimental validation includes:
- Enzymatic Assays: Measure IC₅₀ against recombinant kinases (e.g., EGFR) using fluorescence polarization.
- SAR Studies: Modify the chloro-fluorophenyl group to correlate computational predictions with inhibitory activity . Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility, requiring iterative model refinement .
Basic: What are the stability challenges of this compound under ambient and reactive conditions, and how can degradation be mitigated?
Methodological Answer:
The sulfanylmethyl group is prone to oxidation, forming sulfoxide/sulfone byproducts. Stability studies (TGA/DSC) under varying humidity and temperature (25–40°C) identify degradation thresholds . Mitigation strategies include:
- Storage: Anhydrous, dark conditions at -20°C with inert gas purging.
- Antioxidants: Addition of BHT (0.1% w/w) during synthesis and storage .
- Reaction Conditions: Avoid strong oxidizers (e.g., H₂O₂) during purification. LC-MS tracks degradation products .
Advanced: How does the steric bulk of the 3-chloro-4-fluorophenyl group affect π-stacking interactions in supramolecular assemblies?
Methodological Answer:
X-ray crystallography of co-crystals with aromatic acceptors (e.g., pyrene) reveals disrupted π-stacking due to chlorine’s steric hindrance, reducing association constants (Kₐ) by ~30% compared to unsubstituted analogs . Surface plasmon resonance (SPR) quantifies binding kinetics in solution, while DFT calculations (B3LYP/6-311G**) model van der Waals contributions. Contrast with smaller substituents (e.g., -F only ) highlights the trade-off between electronic effects and steric accessibility .
Basic: What chromatographic methods are optimal for separating this compound from byproducts like sulfoxides or unreacted precursors?
Methodological Answer:
- Flash Chromatography: Use silica gel with hexane/ethyl acetate (8:2) for polar byproducts.
- Prep-HPLC: C18 columns with isocratic elution (MeOH:H₂O, 70:30) resolve sulfoxide impurities (Rt difference ~2 min) .
- TLC Monitoring: Ethyl acetate/hexane (1:4) on silica GF₂₅₄ plates; visualize under UV (254 nm) .
Advanced: Can photoinduced C–S bond cleavage be leveraged for targeted drug release, and what mechanistic studies support this?
Methodological Answer:
UV irradiation (λ = 300 nm) in the presence of photosensitizers (e.g., 4CzIPN ) cleaves the C–S bond, releasing fluorobenzene derivatives. Mechanistic studies include:
- Transient Absorption Spectroscopy: Track radical intermediates (e.g., thiyl radicals).
- EPR Spectroscopy: Detect spin-trapped adducts (e.g., DMPO adducts) to confirm homolytic cleavage .
- In Vitro Release: Couple with fluorogenic probes (e.g., coumarin) to quantify release kinetics in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
